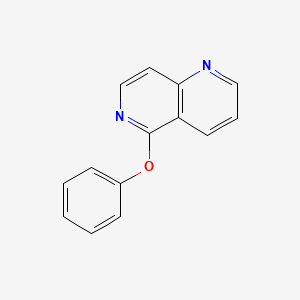

5-Phenoxy-1,6-naphthyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10N2O |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

5-phenoxy-1,6-naphthyridine |

InChI |

InChI=1S/C14H10N2O/c1-2-5-11(6-3-1)17-14-12-7-4-9-15-13(12)8-10-16-14/h1-10H |

InChI Key |

AUMPBTPOOQETQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC=CC3=C2C=CC=N3 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenoxy 1,6 Naphthyridine and Its Chemical Precursors

Established Routes for 1,6-Naphthyridine (B1220473) Core Construction

The construction of the 1,6-naphthyridine skeleton, a pyrido[c]pyridine system, can be achieved through a variety of synthetic strategies. These methods offer access to a diverse range of substituted 1,6-naphthyridines, which are crucial precursors for 5-phenoxy-1,6-naphthyridine.

Cyclization Reactions in Pyrido[c]pyridine Synthesis

Cyclization reactions are a cornerstone in the synthesis of the 1,6-naphthyridine core. A notable approach involves the acid-mediated intramolecular Friedel–Crafts-type cycloaromatisation of 4-(arylamino)nicotinonitriles. rsc.orgnih.gov In this reaction, the cyano group serves as a one-carbon synthon, facilitating the ring closure to form fused polycyclic 1,6-naphthyridin-4-amines. rsc.orgnih.gov This method is advantageous due to its mild reaction conditions and the ability to be performed on a gram scale with good to excellent yields. rsc.org

Another significant cyclization strategy is the condensation of 4-aminonicotinaldehyde (B1271976) with compounds containing an active methylene (B1212753) group, such as malonamide, in the presence of a base like piperidine. nih.gov This approach directly furnishes the 1,6-naphthyridin-2(1H)-one ring system. nih.gov

| Starting Materials | Reaction Type | Key Reagents | Product | Reference |

| 4-(Arylamino)nicotinonitriles | Intramolecular Friedel–Crafts-type cycloaromatisation | CF₃SO₃H or H₂SO₄ | Fused polycyclic 1,6-naphthyridin-4-amines | rsc.orgnih.gov |

| 4-Aminonicotinaldehyde and Malonamide | Condensation | Piperidine, EtOH | 1,6-Naphthyridin-2(1H)-one | nih.gov |

Multi-Component Reaction (MCR) Approaches for 1,6-Naphthyridines

Multi-component reactions (MCRs) have emerged as a powerful and efficient tool for the synthesis of complex heterocyclic scaffolds like 1,6-naphthyridines, owing to their high atom economy and operational simplicity. sci-hub.rursc.org A variety of MCRs have been developed to construct the 1,6-naphthyridine core.

One such approach involves the one-pot, three-component reaction of salicylaldehyde (B1680747) derivatives, malononitrile (B47326) dimer, and active methylene compounds in a green solvent like polyethylene (B3416737) glycol-400 (PEG-400) at 80 °C. rsc.org This catalyst-free method produces novel chromeno sci-hub.ruacs.orgnaphthyridine derivatives in good yields with water as the only byproduct. rsc.org Another example is the reaction between 2-chloroquinoline-4-amines, substituted aromatic aldehydes, and malononitrile in ethanol, which yields 5-chloro-4-phenyl benzo[f] sci-hub.ruacs.orgnaphthyridine-2-amino-3-carbonitrile derivatives. sci-hub.ru

Furthermore, the synthesis of pyrano and furano naphthyridine derivatives has been achieved through an ABB' type multi-component coupling reaction involving 4-aminopyridine (B3432731) and cyclic enol ethers, catalyzed by Camphor sulfonic acid (CSA). ekb.egresearchgate.net This reaction demonstrates high diastereoselectivity, which can be influenced by the addition of water. ekb.eg

| Reactants | Catalyst/Solvent | Product Type | Reference |

| Salicylaldehyde derivatives, malononitrile dimer, active methylene compounds | PEG-400 | Chromeno sci-hub.ruacs.orgnaphthyridine derivatives | rsc.org |

| 2-Chloroquinoline-4-amines, aromatic aldehydes, malononitrile | Ethanol | 5-Chloro-4-phenyl benzo[f] sci-hub.ruacs.orgnaphthyridine-2-amino-3-carbonitriles | sci-hub.ru |

| 4-Aminopyridine, cyclic enol ethers | Camphor sulfonic acid | Pyrano and furano naphthyridine derivatives | ekb.egresearchgate.net |

| Ketones, malononitrile, pyrrolidine | One-pot | Functionalized 1,6-naphthyridines | rsc.org |

Metal-Catalyzed Cross-Coupling Strategies in Naphthyridine Formation

Metal-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of various nitrogen-containing heterocycles, including naphthyridines. mdpi.com While many applications focus on the derivatization of the pre-formed naphthyridine ring, these strategies can also be integral to the core's construction. nih.gov

For instance, palladium-catalyzed reactions are extensively used. nih.gov A sequential one-pot reaction involving N-allylation and an intramolecular Heck-type 6-exo-trig cyclization of secondary amines derived from 2-chloro-3-formylquinolines affords 1,2,3,4-tetrahydrobenzo[b] sci-hub.ruacs.org-naphthyridine derivatives in good to high yields. researchgate.net Additionally, a palladium-catalyzed one-pot stepwise coupling-annulation reaction of 2-chloroquinoline-3-carbonitriles with sodium sulfide (B99878) leads to the synthesis of sulfur-substituted benzo[b] sci-hub.ruacs.orgnaphthyridines. researchgate.net

Copper-catalyzed reactions also play a role. A microwave-assisted, copper-catalyzed, one-pot, two-step reaction of 2-(N-propargylamino)benzaldehydes and arylamines has been established to access functionalized sci-hub.ruacs.orgnaphthyridines in high yields. researchgate.net

| Reaction Type | Catalyst | Starting Materials | Product | Reference |

| N-allylation/Intramolecular Heck cyclization | Palladium | Secondary amines from 2-chloro-3-formylquinolines | 1,2,3,4-Tetrahydrobenzo[b] sci-hub.ruacs.org-naphthyridines | researchgate.net |

| Coupling-annulation | Palladium | 2-Chloroquinoline-3-carbonitriles and sodium sulfide | Sulfur-substituted benzo[b] sci-hub.ruacs.orgnaphthyridines | researchgate.net |

| One-pot, two-step reaction | Copper | 2-(N-Propargylamino)benzaldehydes and arylamines | Functionalized sci-hub.ruacs.orgnaphthyridines | researchgate.net |

Tandem and Intramolecular Cyclization Pathways

Tandem and intramolecular cyclization reactions provide efficient routes to the 1,6-naphthyridine core by forming multiple bonds in a single synthetic operation. A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org

Another innovative approach is a tandem oxidative reaction of pyridinones and 1,3-diarylpropenes. researchgate.net This reaction proceeds through an oxidative coupling mediated by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), followed by an intramolecular cyclization and dehydro-aromatization catalyzed by Cu(OTf)₂/bis(tert-butyl)peroxide (DTBP), to afford a series of 1,6-naphthyridones in moderate to excellent yields. researchgate.net Intramolecular aza-Diels–Alder reactions followed by oxidative aromatization also represent a viable pathway for the preparation of 1,6-naphthyridines. researchgate.net

| Reaction Type | Key Reagents/Catalysts | Starting Materials | Product | Reference |

| Tandem Nitrile Hydration/Cyclization | Mild conditions | 2-Cyanoalkyl nicotinic esters | 1,6-Naphthyridine-5,7-diones | acs.org |

| Tandem Oxidative Reaction | DDQ, Cu(OTf)₂/DTBP | Pyridinones and 1,3-diarylpropenes | 1,6-Naphthyridones | researchgate.net |

| Intramolecular aza-Diels–Alder/Oxidative Aromatization | Not specified | Not specified | 1,6-Naphthyridines | researchgate.net |

Strategic Derivatization for 5-Phenoxy Moiety Introduction

Once the 1,6-naphthyridine core is constructed, the introduction of the 5-phenoxy group is typically achieved through nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) for Phenoxy Attachment

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing the phenoxy group onto the 1,6-naphthyridine ring. acs.orgresearchgate.net This reaction involves the displacement of a suitable leaving group at the C5 position by a phenoxide nucleophile. The efficiency of SNAr reactions is highly dependent on the electronic nature of the aromatic ring and the leaving group. masterorganicchemistry.comlibretexts.orgpressbooks.pub Electron-withdrawing groups on the naphthyridine ring can activate it towards nucleophilic attack. dalalinstitute.com

A particularly effective strategy involves the use of 1,6-naphthyridine-5,7-ditriflates as highly reactive intermediates. acs.org The triflate group at the C5 position is an excellent leaving group, facilitating SNAr reactions with various nucleophiles, including phenoxides. These reactions can often be performed at room temperature and are typically complete within an hour. acs.org This method allows for the regioselective introduction of the phenoxy moiety, which can be followed by further functionalization at the C7 position. acs.org While the traditional view of SNAr reactions involves a stepwise addition-elimination mechanism via a Meisenheimer complex, recent studies suggest that many of these reactions may proceed through a concerted mechanism. nih.gov

| Substrate | Nucleophile | Key Features | Product | Reference |

| 1,6-Naphthyridine-5,7-ditriflate | Phenoxide | C5-triflate as a good leaving group, regioselective substitution | 5-Phenoxy-7-triflyl-1,6-naphthyridine | acs.org |

Other Etherification Routes for Aromatic Systems

The formation of an aryl ether bond, such as the one present in this compound, is a cornerstone of organic synthesis. Beyond the classical Williamson ether synthesis, several other powerful methods have been developed to construct these linkages, often providing milder conditions, broader substrate scope, and improved yields. These methods are particularly crucial for complex heterocyclic systems where traditional approaches may falter.

The Williamson ether synthesis, a reaction between an alkoxide and an organohalide, remains a fundamental method for preparing ethers. In the context of aryl ethers, it typically involves the reaction of a phenoxide with an alkyl halide via an SN2 mechanism. However, for the synthesis of diaryl ethers or aryl-heteroaryl ethers, the reaction of an aryl halide with a phenoxide is generally inefficient without catalytic activation due to the lower reactivity of the aryl halide.

Modern catalytic systems have largely overcome these limitations. Transition metal-catalyzed cross-coupling reactions are now widely employed for the synthesis of aryl ethers. Seminal methods like the Ullmann condensation, which uses copper catalysts, have been extensively utilized for carbon-oxygen bond formation. More recently, palladium-catalyzed methods, analogous to the Buchwald-Hartwig amination, have emerged as highly efficient routes for coupling aryl halides or triflates with alcohols and phenols. These reactions benefit from the use of specialized biaryl phosphine (B1218219) ligands that facilitate the catalytic cycle.

Furthermore, metal-free approaches have gained traction. One such method involves the arylation of alcohols and phenols with diaryliodonium salts under mild, metal-free conditions, providing a valuable alternative to transition metal-catalyzed processes. Reductive etherification of carbonyl compounds has also been shown to be a synthetically powerful method.

Table 1: Comparison of Selected Aromatic Etherification Methods

| Method | Typical Reactants | Catalyst/Reagent | Key Features |

| Williamson Ether Synthesis | Phenoxide + Alkyl Halide | Base (e.g., NaH, K₂CO₃) | Classic SN2 reaction; best for primary alkyl halides. |

| Ullmann Condensation | Aryl Halide + Phenol (B47542) | Copper salt (e.g., CuI, CuO) + Base | A foundational method for diaryl ether synthesis; often requires high temperatures. |

| Buchwald-Hartwig C-O Coupling | Aryl Halide/Triflate + Alcohol/Phenol | Palladium catalyst + Ligand (e.g., biaryl phosphine) + Base | High efficiency, broad scope, and mild conditions. |

| Metal-Free Arylation | Alcohol/Phenol + Diaryliodonium Salt | Base (e.g., NaOH) | Avoids transition metal catalysts; proceeds under mild conditions. |

Regioselective Functionalization of 1,6-Naphthyridine Intermediates

To synthesize this compound, a precursor with a suitable leaving group at the C5 position of the 1,6-naphthyridine scaffold is required. The ability to selectively introduce functionality at this specific position is paramount and can be achieved through several strategic approaches.

Halogenation and Subsequent Substitution Reactions

The introduction of a halogen atom, such as chlorine or bromine, onto the 1,6-naphthyridine ring system provides a reactive handle for subsequent nucleophilic substitution reactions. The synthesis of chloro-substituted naphthyridine derivatives has been reported, often achieved during the ring-forming condensation reactions or by direct halogenation of the heterocyclic core. For instance, the Niementowski reaction, involving the condensation of anthranilic acids with piperidones in the presence of phosphorus oxychloride, can yield chloro-substituted tetrahydrobenzo[b]naphthyridines.

Once a 5-halo-1,6-naphthyridine intermediate is obtained, it can potentially undergo a nucleophilic aromatic substitution (SNAr) reaction with a phenoxide. The success of this reaction is highly dependent on the electronic nature of the naphthyridine ring. The presence of electron-withdrawing nitrogen atoms in the ring system inherently activates the scaffold towards nucleophilic attack, making SNAr a viable pathway for installing the phenoxy group at the C5 position.

Generation and Reactivity of Heteroaryl Ditriflate Scaffolds

A more recent and highly versatile method for the functionalization of the 1,6-naphthyridine core involves the use of heteroaryl ditriflate intermediates. This strategy begins with the synthesis of 1,6-naphthyridine-5,7-diones, which can be accessed through a tandem nitrile hydration/cyclization procedure under mild conditions. These dione (B5365651) intermediates are then converted into bench-stable yet highly reactive 1,6-naphthyridine-5,7-ditriflates. The triflate groups (OTf) are exceptionally good leaving groups, rendering the C5 and C7 positions highly electrophilic and amenable to a wide range of substitution and cross-coupling reactions.

The differential reactivity of the C5 and C7 positions allows for sequential, one-pot difunctionalization. Research has demonstrated that the C5-triflate can be selectively substituted by an amine nucleophile. The remaining C7-triflate on the resulting 5-amino-7-triflyl-1,6-naphthyridine intermediate can then be engaged in various transformations. These include Suzuki and Negishi cross-couplings, cyanation, Buchwald amination, and, significantly, etherification. The successful etherification at the C7 position provides a strong proof-of-concept for a similar reaction at the C5 position, which would directly lead to the this compound scaffold from a 5-triflyl-1,6-naphthyridine intermediate. This pathway offers a powerful and modular route to diversely substituted 1,6-naphthyridines.

Table 2: Scope of Reactions on 5-Amino-7-triflyl-1,6-naphthyridine Intermediates

| Reaction Type | Coupling Partner/Nucleophile | Resulting C7-Substituent |

| Suzuki Coupling | Arylboronic acid | Aryl |

| Negishi Coupling | Organozinc reagent | Alkyl, Aryl |

| Cyanation | Cyanide source | Cyano (-CN) |

| Buchwald Amination | Amine | Amino (-NR₂) |

| Etherification | Alcohol | Alkoxy (-OR) |

| Chlorination | Anhydrous HCl | Chloro (-Cl) |

Reactivity and Chemical Transformations of the 5 Phenoxy 1,6 Naphthyridine Framework

Electrophilic and Nucleophilic Substitution Reactions on the Naphthyridine Nucleus

The reactivity of naphthyridine systems like 5-phenoxy-1,6-naphthyridine shares similarities with other nitrogen-containing heterocycles such as quinolines and isoquinolines. mdpi.comnih.gov The nitrogen atoms influence the electron density of the aromatic rings, making them susceptible to both electrophilic and nucleophilic attacks at different positions.

The nitrogen atoms in the 1,6-naphthyridine (B1220473) ring can act as nucleophiles, readily reacting with electrophiles like alkyl halides and acylating agents. nih.govbyjus.com This reactivity allows for the introduction of various substituents at the nitrogen positions, which can be a key step in the synthesis of diverse derivatives.

Alkylation: N-alkylation of naphthyridine rings typically occurs with alkyl halides. nih.gov For instance, the reaction of a 1,5-naphthyridinone with 2-bromoethanol (B42945) in the presence of a base like cesium carbonate leads to the corresponding N-alkylated product. nih.gov Similarly, dialkylation can be achieved on di-oxo naphthyridine derivatives using alkyl halides. nih.gov

Acylation: Acylation reactions, such as N-acylation, are also common for modifying the naphthyridine core. researchgate.net These reactions introduce acyl groups onto the nitrogen atoms, further diversifying the chemical space of these compounds. The use of acyl halides in the presence of a Lewis acid is a common method for acylation. byjus.com

| Reaction Type | Reactants | Conditions | Product Type | Reference |

|---|---|---|---|---|

| N-alkylation | 1,5-Naphthyridinone, 2-Bromoethanol | Cesium Carbonate | N-alkylated 1,5-naphthyridine (B1222797) | nih.gov |

| N-acylation | Enaminone, 2-Chloronicotinoyl chloride | - | N-acylation product leading to 1,6-naphthyridin-5(6H)-ones | researchgate.net |

The positions on the bicyclic core of the naphthyridine nucleus exhibit different reactivities towards electrophilic and nucleophilic substitution. The presence of the phenoxy group at the 5-position and the nitrogen atoms at positions 1 and 6 significantly direct the substitution patterns.

Nucleophilic Aromatic Substitution (SNAr): Halogenated naphthyridines are valuable intermediates for introducing nucleophiles onto the ring system. mdpi.com For instance, a 3,7-dihalogenated 1,6-naphthyridin-4(1H)-one can undergo differential functionalization, where one halogen is substituted via a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net The presence of electron-withdrawing groups on the ring enhances the rate of nucleophilic aromatic substitution. masterorganicchemistry.com

Electrophilic Substitution: The aromatic rings of the naphthyridine core can undergo electrophilic substitution, although the electron-deficient nature of the rings due to the nitrogen atoms can make these reactions challenging. evitachem.com However, the introduction of activating groups can facilitate such transformations.

Advanced Cross-Coupling Transformations for Diversification

Cross-coupling reactions are powerful tools for the synthesis and functionalization of heterocyclic compounds, including this compound. uni-regensburg.denih.govmdpi.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to a wide array of derivatives. researchgate.net

Palladium-catalyzed cross-coupling reactions are widely employed for creating new carbon-carbon bonds on the naphthyridine scaffold. libretexts.orgnih.gov

Suzuki-Miyaura Coupling: This reaction is a versatile method for introducing aryl or vinyl groups. For example, a 7-functionalized 1,6-naphthyridin-4-one can be synthesized via a Suzuki-Miyaura coupling of a halogenated precursor with an arylboronic acid. researchgate.net Similarly, sequential, site-selective Suzuki-Miyaura cross-coupling reactions on a dihalo-1,6-naphthyridone have been used to create highly functionalized products. researchgate.net

Heck Reaction: The Heck reaction has been utilized in the synthesis of 1,5-naphthyridinones from substituted pyridines and acrylates, followed by cyclization. mdpi.com

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. For instance, novel 1-phenylethynyl derivatives of a tricyclic scaffold related to 1,6-naphthyridine have been synthesized using this method. researchgate.net

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halogenated 1,6-naphthyridin-4-one, Arylboronic acid | Palladium catalyst | 7-Aryl-1,6-naphthyridin-4-one | researchgate.net |

| Heck Reaction | 2-Bromo-6-fluoropyridin-3-amine, Methyl acrylate | Palladium catalyst, PBu3, AcOH | 1,5-Naphthyridinone derivative | mdpi.com |

| Sonogashira Coupling | Halogenated benzo[b] chim.itscispace.comnaphthyridine, Phenylacetylene | Palladium catalyst | 1-Phenylethynyl-benzo[b] chim.itscispace.comnaphthyridine | researchgate.net |

The formation of carbon-heteroatom bonds is crucial for introducing diverse functional groups and is often achieved through transition metal-catalyzed cross-coupling reactions. uni-regensburg.denih.govlibretexts.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a key method for forming C-N bonds, enabling the synthesis of various amino-substituted naphthyridines. mdpi.com For example, a 5,7-diamino naphthyridine scaffold can be synthesized by coupling a bis-triflate with an amine nucleophile using a palladium catalyst. acs.org

C-O Bond Formation: Nickel-catalyzed photoredox reactions have been developed for C-O bond formation, coupling phenols and aliphatic alcohols with aryl halides. uni-regensburg.de This methodology can be applied to the synthesis of phenoxy-substituted heterocycles.

| Reaction Type | Reactants | Catalyst/Reagents | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 1,6-Naphthyridine-5,7-ditriflate, Amine | Palladium catalyst | C-N | acs.org |

| Nickel-catalyzed C-O Coupling | Aryl halide, Phenol (B47542)/Alcohol | Nickel precatalyst, tert-butylamine | C-O | uni-regensburg.de |

Oxidation and Reduction Chemistry of the Naphthyridine System

The naphthyridine ring system can undergo both oxidation and reduction reactions, leading to various modified structures.

Oxidation: The nitrogen atoms in the naphthyridine ring can be oxidized to form N-oxides. mdpi.com These N-oxides can then serve as intermediates for further functionalization at the 2- and 4-positions through both electrophilic and nucleophilic additions. mdpi.com The oxidation of a 1,5-naphthyridine ring has been shown to have a higher potential due to the presence of the second nitrogen atom, which may prevent hydroxylation at other positions. researchgate.net

Reduction: The reduction of the naphthyridine nucleus can lead to partially or fully saturated ring systems. For example, tetrahydro-1,5-naphthyridines can be used as scaffolds for constructing compound libraries through further reactions at the nitrogen atoms. nih.gov

Functionalization of the Phenoxy Substituent

The functionalization of the phenoxy moiety in this compound can be approached in two primary ways: by direct modification of the phenoxy ring after its installation on the naphthyridine scaffold, or by synthesizing the target molecule from an already functionalized phenol.

Direct Electrophilic Aromatic Substitution

The phenoxy group is an ortho-, para-directing activating group for electrophilic aromatic substitution due to the lone pairs on the ether oxygen atom, which can be delocalized into the phenyl ring. stackexchange.com However, the strongly electron-withdrawing nature of the 1,6-naphthyridine ring system is expected to deactivate the attached phenoxy ring towards electrophilic attack. Despite this deactivation, electrophilic substitution on the phenoxy ring is still considered plausible, likely requiring forcing conditions. The expected sites of substitution would be the ortho and para positions of the phenoxy ring.

While specific examples for this compound are not extensively documented, studies on other phenoxy-substituted nitrogen heterocycles provide insight into this type of transformation. For instance, palladium-catalyzed ortho-chlorination has been successfully performed on 2-phenoxypyridine (B1581987) derivatives. rsc.org This method, directed by the pyridine (B92270) nitrogen, allows for selective functionalization at the ortho position of the phenoxy group. rsc.org

Table 1: Examples of Electrophilic Substitution on Phenoxy-Heterocycles

| Heterocycle | Reagents and Conditions | Product(s) | Yield (%) | Reference |

| 2-Phenoxypyridine | Pd(OAc)₂, N-Chlorosuccinimide (NCS), 1,2-dichloroethane, 100 °C | 2-(2-Chlorophenoxy)pyridine | 94 | rsc.org |

| 5-Chloro-8-hydroxyquinoline | HNO₃/H₂SO₄ | 5-Chloro-7-nitro-8-hydroxyquinoline | 79 | nih.gov |

Nitration of phenoxy-substituted quinolines has also been reported, where substitution occurs on the phenoxy ring. google.com These examples suggest that similar reactions could potentially be applied to this compound to introduce nitro or halo groups onto the phenoxy substituent.

Synthesis from Pre-functionalized Phenols

A more common and often more efficient strategy for obtaining this compound derivatives with substituents on the phenoxy ring is through the nucleophilic aromatic substitution (SNAr) reaction of a halo-1,6-naphthyridine with a pre-functionalized phenol. sci-hub.selibretexts.org This approach circumvents potential issues with regioselectivity and the harsh conditions that might be required for direct electrophilic substitution on the deactivated phenoxy ring.

The synthesis would typically involve reacting 5-chloro- or 5-bromo-1,6-naphthyridine (B1625908) with a substituted phenol in the presence of a base. This method allows for the introduction of a wide variety of functional groups onto the phenoxy ring, as a diverse array of substituted phenols are commercially available or readily synthesized.

Table 2: Synthesis of Functionalized Phenoxy-Heterocycles via Nucleophilic Aromatic Substitution

| Halo-heterocycle | Phenol | Base/Conditions | Product | Yield (%) | Reference |

| 5-Chloropyrimidine | 3-Methoxyphenol | K₂CO₃, DMF, reflux | 5-Chloro-2-(3-methoxyphenoxy)pyrimidine | - | evitachem.com |

| 2-Iodopyridine | Phenol | NaH, HMPA, microwave | 2-Phenoxypyridine | 84 | sci-hub.se |

| 4-Chloroquinoline | 3-(Trifluoromethyl)phenol | - | 4-[3-(Trifluoromethyl)phenoxy]quinoline | - | google.com |

This synthetic route is versatile and has been widely applied to various heterocyclic systems, including pyrimidines and quinolines, indicating its probable applicability to the 1,6-naphthyridine series. google.comsci-hub.seevitachem.com

Cleavage of the Ether Linkage

The ether bond of aryl ethers can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. researchgate.netijpcbs.com Applying such conditions to this compound would be expected to yield 5-hydroxy-1,6-naphthyridine (a 1,6-naphthyridin-5-one tautomer) and phenol. This transformation removes the phenoxy substituent, allowing for the introduction of other functional groups at the 5-position.

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Phenoxy 1,6 Naphthyridine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 5-phenoxy-1,6-naphthyridine derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive 1D NMR (¹H, ¹³C) Data Analysis

One-dimensional (1D) NMR, encompassing both proton (¹H) and carbon-13 (¹³C) spectroscopy, offers fundamental insights into the molecular structure. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum of a this compound derivative reveals distinct signals for each unique proton in the molecule. The chemical shifts (δ) of these signals are indicative of the electronic environment of the protons. For instance, aromatic protons on the naphthyridine and phenoxy rings typically resonate in the downfield region (δ 7.0-9.5 ppm) due to the deshielding effect of the ring currents. The integration of these signals provides the relative number of protons corresponding to each peak. Furthermore, spin-spin coupling between adjacent protons results in signal splitting (e.g., doublets, triplets, multiplets), which helps to establish the connectivity of protons within the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. The signals for the carbon atoms in the aromatic rings of this compound derivatives are typically found in the range of δ 110-160 ppm. mdpi.com Quaternary carbons, those not bonded to any hydrogens, often exhibit weaker signals.

A representative, though not exhaustive, compilation of expected ¹H and ¹³C NMR chemical shifts for a generic this compound structure is presented below. Actual values will vary depending on the specific substitution pattern.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Naphthyridine Ring Protons | 7.5 - 9.3 | 115 - 155 |

| Phenoxy Ring Protons | 7.0 - 7.8 | 120 - 160 |

| Substituent Protons | Variable | Variable |

Elucidating Connectivity via 2D NMR Techniques

While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning signals and mapping the intricate connectivity within complex molecules like this compound derivatives. digitallibrary.co.in These experiments correlate signals from different nuclei, providing a more complete picture of the molecular structure. harvard.edue-bookshelf.de

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. Cross-peaks in a COSY spectrum indicate which protons are adjacent to each other, allowing for the tracing of proton networks within the naphthyridine and phenoxy rings. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbon atoms. Each cross-peak in an HSQC or HMQC spectrum links a specific proton signal to its corresponding carbon signal, facilitating the assignment of the carbon skeleton. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying connections across quaternary carbons and heteroatoms, helping to piece together the different fragments of the molecule and confirm the linkage between the phenoxy group and the naphthyridine core. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly connected through bonds. This is crucial for determining the three-dimensional conformation of the molecule. harvard.edu

Through the combined application of these 1D and 2D NMR techniques, a detailed and unambiguous structural assignment of this compound derivatives can be achieved.

Mass Spectrometric Analysis for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of synthesized compounds and providing insights into their structure through the analysis of fragmentation patterns. researchgate.net

For this compound derivatives, high-resolution mass spectrometry (HRMS) is employed to determine the precise molecular weight, which in turn allows for the deduction of the elemental composition. This is a critical step in verifying the identity of a newly synthesized compound. aip.org

Electron ionization (EI) is a common ionization technique that can induce fragmentation of the molecule. The resulting mass spectrum displays a series of peaks corresponding to the molecular ion (M⁺) and various fragment ions. The fragmentation pathways of naphthyridine derivatives often involve the loss of small, stable molecules or radicals. researchgate.net For a this compound, characteristic fragmentations could include the cleavage of the ether bond, leading to ions corresponding to the naphthyridine and phenoxy moieties. The loss of HCN from the naphthyridine ring is also a common fragmentation pathway for this class of compounds. researchgate.net

Interactive Data Table: Potential Mass Spectrometric Fragments of this compound

| Fragment | Description |

| [M]⁺ | Molecular Ion |

| [M - C₆H₅O]⁺ | Loss of the phenoxy group |

| [M - HCN]⁺ | Loss of hydrogen cyanide from the naphthyridine ring |

| [C₈H₅N₂]⁺ | Naphthyridine fragment |

| [C₆H₅O]⁺ | Phenoxy fragment |

The analysis of these fragmentation patterns can help to confirm the connectivity of the molecule and distinguish between isomers.

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Structural Insights

Vibrational and electronic spectroscopy provide complementary information about the structure and electronic properties of this compound derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of a molecule. researchgate.net Specific functional groups absorb infrared radiation at characteristic frequencies, making IR an excellent tool for identifying the presence of these groups. In the IR spectrum of a this compound derivative, one would expect to observe:

C-O-C stretching vibrations from the ether linkage, typically in the range of 1260-1000 cm⁻¹.

C=N and C=C stretching vibrations from the aromatic naphthyridine and phenoxy rings, usually appearing in the 1650-1450 cm⁻¹ region. researchgate.net

C-H stretching vibrations for the aromatic protons, typically above 3000 cm⁻¹.

Out-of-plane C-H bending vibrations , which can provide information about the substitution pattern on the aromatic rings.

Interactive Data Table: Characteristic IR Absorptions for this compound Derivatives

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| C=N, C=C Stretch (Aromatic) | 1650 - 1450 |

| C-O-C Asymmetric Stretch | ~1250 |

| C-O-C Symmetric Stretch | ~1040 |

| C-H Out-of-plane Bend | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. derpharmachemica.com Aromatic systems like this compound exhibit characteristic absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions. libretexts.orgbiointerfaceresearch.com The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the extent of conjugation and the presence of substituents on the aromatic rings. The intense yellow color of some naphthyridine compounds suggests that the α-band has shifted into the visible region of the spectrum. derpharmachemica.com

X-ray Diffraction Analysis for Solid-State Molecular Geometry

X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state molecular geometry of a compound. malvernpanalytical.comspringernature.com This technique allows for the precise determination of bond lengths, bond angles, and torsion angles, revealing the three-dimensional arrangement of atoms in the crystal lattice. retsch.com

For a this compound derivative, X-ray diffraction can confirm the planarity of the naphthyridine and phenoxy rings and determine the dihedral angle between them. It can also reveal intermolecular interactions, such as π-π stacking and hydrogen bonding, which influence the packing of molecules in the solid state. nih.gov These structural details are crucial for understanding the physical properties and potential solid-state applications of these compounds. The analysis involves collecting diffraction data from a single crystal and using it to generate an electron density map, from which the atomic positions can be determined. springernature.com

Computational Chemistry and Theoretical Investigations of 5 Phenoxy 1,6 Naphthyridine

Quantum Mechanical Studies for Electronic and Molecular Structure

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies allow for the detailed exploration of the electronic and geometric structure of 5-Phenoxy-1,6-naphthyridine.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. researchgate.net For heterocyclic systems like naphthyridine derivatives, DFT has proven to be a reliable and accurate method. ias.ac.inmaterialsciencejournal.org The selection of a functional and a basis set is a critical step in performing DFT calculations.

A widely used functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. dergipark.org.tr This hybrid functional often yields results that are in good agreement with experimental data for geometries and electronic properties. researchgate.net

The choice of basis set determines the accuracy of the representation of molecular orbitals. For molecules containing second-row elements and for obtaining a good balance between computational cost and accuracy, Pople-style basis sets are commonly employed. A typical choice for a molecule like this compound would be the 6-311G(d,p) basis set. researchgate.netdergipark.org.tr This set includes diffuse functions and polarization functions on both heavy atoms (d) and hydrogen atoms (p), which are crucial for describing the electronic distribution in a molecule with heteroatoms and aromatic rings.

The computational process begins with the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). This is followed by frequency calculations to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). These calculations are typically performed using quantum chemistry software packages like Gaussian. materialsciencejournal.org

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. ajchem-a.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. researchgate.netmaterialsciencejournal.org

The energies of the HOMO (E_HOMO) and LUMO (E_LUMO), and the energy gap between them (ΔE = E_LUMO - E_HOMO), are critical parameters derived from DFT calculations. A low HOMO-LUMO gap indicates that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com This suggests a higher polarizability and a greater ease of undergoing chemical reactions.

For a molecule like this compound, the HOMO is expected to be localized on the more electron-rich portions of the molecule, such as the phenoxy group and the naphthyridine ring system. The LUMO, conversely, would be distributed over the electron-deficient regions. The analysis of the spatial distribution of these orbitals provides valuable information about the sites involved in electron donation and acceptance during a chemical reaction.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Naphthyridine Derivative (Note: The following data is illustrative for a generic naphthyridine derivative and not specific to this compound)

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.5 |

| E_LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. chemrxiv.org

The MEP is typically color-coded to indicate different regions of electrostatic potential. Regions of negative potential (usually colored red) are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of heteroatoms. Conversely, regions of positive potential (usually colored blue) are electron-deficient and are prone to nucleophilic attack. These are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net

In this compound, the nitrogen atoms of the naphthyridine ring and the oxygen atom of the phenoxy group are expected to be sites of negative electrostatic potential, making them likely targets for electrophiles. The hydrogen atoms of the aromatic rings would exhibit positive potential. The MEP map thus provides a detailed picture of the molecule's charge landscape and guides the prediction of its intermolecular interactions. nih.govchemrxiv.org

Prediction of Reactivity and Selectivity via Quantum Chemical Descriptors

From the electronic properties calculated using DFT, various reactivity descriptors can be derived. These descriptors provide a quantitative measure of a molecule's reactivity and selectivity.

Chemical Potential (μ): This is related to the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): This measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft."

Global Softness (S): This is the reciprocal of hardness (S = 1 / η) and indicates the molecule's capacity to receive electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).

These indices provide a quantitative framework for comparing the reactivity of different molecules. ajchem-a.com

Table 2: Illustrative Global Reactivity Descriptors for a Naphthyridine Derivative (Note: The following data is illustrative and calculated from the values in Table 1)

| Descriptor | Value (eV) |

|---|---|

| Chemical Potential (μ) | -4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.66 |

While global descriptors describe the molecule as a whole, local reactivity descriptors identify the reactivity of specific sites within the molecule. The Fukui function, f(r), is a prominent local descriptor that indicates the change in electron density at a particular point when the total number of electrons in the system changes. nih.gov

The Fukui function comes in three forms, which are used to predict the most likely sites for different types of attack:

f+(r): for nucleophilic attack (attack by an electron donor).

f-(r): for electrophilic attack (attack by an electron acceptor).

f0(r): for radical attack.

These functions are calculated based on the electron densities of the neutral molecule and its corresponding cation and anion. faccts.de By analyzing the values of the Fukui functions at different atomic sites, one can predict which atoms in this compound are most susceptible to a particular type of chemical reaction. This information is invaluable for understanding the regioselectivity of its reactions. researchgate.net

Reaction Mechanism Exploration through Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is instrumental in elucidating the mechanisms of chemical reactions involving naphthyridine derivatives. researchgate.netnih.gov These methods allow for the calculation of transition states and reaction intermediates, providing a step-by-step understanding of how reactions proceed.

For instance, in the synthesis of related naphthyridine structures, DFT calculations have been used to study the favorability of different reaction pathways. beilstein-journals.org The analysis of frontier molecular orbitals (HOMO and LUMO) is a key aspect of this exploration, as their energies and distributions are crucial in determining the reactivity of the molecule. researchgate.net A smaller energy gap between the HOMO and LUMO generally indicates higher reactivity. researchgate.net

Table 1: Theoretical Parameters for Reaction Mechanism Analysis

| Parameter | Significance in Reaction Mechanisms |

| Transition State Energy | Determines the activation energy and rate of a reaction. |

| Intermediate Stability | Indicates the likelihood of a particular reaction pathway. |

| HOMO-LUMO Gap | A smaller gap suggests higher reactivity and propensity to participate in chemical reactions. researchgate.net |

| Natural Bond Orbital (NBO) Analysis | Reveals charge transfer and hyperconjugative interactions that stabilize transition states and intermediates. researchgate.net |

Research on analogous heterocyclic systems has demonstrated the power of these computational tools. For example, studies on the synthesis of various fused naphthyridines have utilized DFT to propose plausible reaction mechanisms, which are then often corroborated by experimental evidence. beilstein-journals.org The investigation of reaction mechanisms for derivatives of 1,6-naphthyridine (B1220473) has also been a subject of computational study. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a dynamic perspective of molecular behavior, allowing for the exploration of the conformational landscape of this compound. mdpi.comwindows.net These simulations model the movement of atoms and molecules over time, providing insights into the flexibility and preferred shapes (conformations) of the molecule in different environments. mdpi.com

The conformational flexibility of a molecule is critical to its biological activity and physical properties. MD simulations can reveal the various low-energy conformations that this compound can adopt and the energy barriers between them. mdpi.com This is particularly important for understanding how the molecule might interact with biological targets, such as enzymes or receptors. researchgate.net

Table 2: Key Aspects of Molecular Dynamics Simulations for Conformational Analysis

| Simulation Aspect | Information Gained |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed conformations, indicating conformational stability. arxiv.org |

| Radius of Gyration (Rg) | Provides an indication of the compactness of the molecule's structure over time. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds, revealing the flexibility of different parts of the molecule. |

| Solvent Effects | Simulates the influence of the surrounding solvent on the conformational preferences of the molecule. researchgate.net |

Enhanced sampling techniques, such as replica exchange molecular dynamics (REMD), can be employed to more efficiently explore the vast conformational space and overcome high energy barriers, providing a more complete picture of the molecule's dynamic behavior. mdpi.com For related naphthyridine derivatives, MD simulations have been used to assess the stability of their binding to biological targets. researchgate.net

Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data

Theoretical spectroscopy, primarily through time-dependent density functional theory (TD-DFT), plays a crucial role in predicting and interpreting the spectroscopic properties of molecules like this compound. researchgate.netacs.org These calculations can predict electronic absorption and emission spectra, which can then be compared with experimental results to confirm the molecular structure and understand its electronic transitions. acs.orgias.ac.in

By calculating the energies and oscillator strengths of electronic transitions, TD-DFT can help assign the absorption bands observed in UV-Vis spectra to specific molecular orbital transitions, such as π→π* or n→π* transitions. ias.ac.in This provides a deeper understanding of the electronic structure of the molecule.

Table 3: Predicted vs. Experimental Spectroscopic Data Correlation

| Spectroscopic Property | Theoretical Prediction Method | Correlation with Experiment |

| UV-Vis Absorption Maximum (λmax) | TD-DFT | Generally good agreement, aiding in the assignment of experimental absorption bands. ias.ac.in |

| Infrared (IR) Vibrational Frequencies | DFT | Calculated frequencies often correlate well with experimental IR spectra, helping to identify characteristic functional groups. eurjchem.com |

| Nuclear Magnetic Resonance (NMR) Chemical Shifts | Gauge-Including Atomic Orbital (GIAO) method within DFT | Can provide theoretical chemical shifts that assist in the assignment of complex NMR spectra. mdpi.com |

The accuracy of these theoretical predictions is highly dependent on the chosen functional and basis set. researchgate.net The B3LYP functional is a commonly used and often reliable choice for such calculations. researchgate.net The comparison between calculated and experimental spectroscopic data is a powerful tool for structural elucidation and for validating the computational models used. eurjchem.com

Role of 1,6 Naphthyridine Architectures As Chemical Scaffolds in Material and Chemical Sciences

Design of Rigid Bicyclic Scaffolds for Optoelectronic Applications

The rigid and planar structure of the 1,6-naphthyridine (B1220473) core makes it an attractive scaffold for the development of novel organic materials with tailored optoelectronic properties. Researchers have leveraged this framework to create compounds with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The inherent electron-deficient nature of the pyridine (B92270) rings within the 1,6-naphthyridine system can be strategically modified through functionalization to tune the electronic properties of the resulting materials.

Derivatives of 1,6-naphthyridine have been shown to exhibit second-harmonic generation, a desirable property for nonlinear optics, upon excitation with a laser. nih.gov Furthermore, photophysical studies have indicated that these compounds can possess fluorescence lifetimes of around 10 nanoseconds and fluorescence quantum yields ranging from 0.05 to 0.1 in various solvents. nih.gov The ability to systematically modify the substituents on the 1,6-naphthyridine scaffold allows for precise control over the absorption and emission spectra, making them promising candidates for organic luminescence materials and probes. nih.govrsc.org For instance, the introduction of an auxochromic diethylamino substituent can lead to a bathochromic shift in the maximum absorption wavelength. nih.gov

Some fused polycyclic 1,6-naphthyridines have demonstrated interesting optical and electrochemical properties, highlighting their potential as fluorophores. nih.govrsc.org The development of straightforward synthetic routes to these complex molecules is crucial for exploring their full potential in optoelectronic devices. rsc.orgresearchgate.net

Scaffold-Based Library Synthesis for Functional Molecule Discovery

The 1,6-naphthyridine scaffold serves as a valuable starting point for the generation of diverse chemical libraries aimed at discovering new functional molecules. Combinatorial chemistry techniques have been successfully employed to synthesize libraries of 1,6-naphthyridine derivatives for screening against various biological targets.

One notable approach involves the use of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds, which can be synthesized through intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations. acs.orgnih.gov These scaffolds, containing secondary amine functionalities, can be further diversified through solution-phase parallel synthesis to create arrays of ureas, amides, and sulfonamides. acs.orgnih.gov This methodology has led to the generation of a 101-membered library, which upon screening for antituberculosis activity, revealed three lead compounds for further development. acs.orgnih.gov

The development of efficient and mild synthetic methods is key to the successful implementation of scaffold-based library synthesis. A tandem nitrile hydration/cyclization procedure has been developed to access 1,6-naphthyridine-5,7-diones under mild conditions. acs.org Subsequent ditriflation of these intermediates provides highly reactive building blocks that can undergo one-pot difunctionalization reactions, leading to a diverse range of drug-like products in a rapid manner. acs.org These synthetic advancements pave the way for the exploration of a wide chemical space around the 1,6-naphthyridine core.

Applications in Ligand Design for Coordination Chemistry

The presence of two nitrogen atoms in the 1,6-naphthyridine ring system makes it an excellent bidentate ligand for the coordination of metal ions. chemimpex.com This property has been exploited in the design of novel coordination complexes with interesting structural and electronic properties. The rigid nature of the 1,6-naphthyridine backbone can enforce specific geometries on the resulting metal complexes.

For instance, a rigid naphthyridine-bis(carbene) ligand has been synthesized to achieve trigonal planar coordination of coinage metals like copper(I). acs.org This contrasts with more flexible bipyridine-based ligands which tend to form dinuclear complexes. The ability to tune the steric and electronic properties of the carbene wingtips provides a means to modulate the reactivity of the resulting metal complexes. acs.org

The versatility of 1,6-naphthyridine as a ligand is further demonstrated by its incorporation into more complex molecular architectures. While research has also been conducted on other isomers like 1,5-naphthyridines for the synthesis of tridentate europium(III) complexes, the fundamental principles of using the nitrogen atoms for metal coordination remain the same. mdpi.com The ability to act as a ligand enhances the utility of 1,6-naphthyridine in catalysis and material science. chemimpex.com

Functionalization for Emerging Materials Science

The functionalization of the 1,6-naphthyridine core is a critical aspect of its application in emerging materials science. The ability to introduce various substituents at different positions of the bicyclic ring allows for the fine-tuning of its physical and chemical properties, leading to materials with tailored functionalities.

Direct halogenation, for example, using N-bromosuccinimide (NBS), can selectively introduce a bromine atom at the C5 position. These halo-substituted naphthyridines are valuable intermediates for further diversification through cross-coupling reactions, opening up avenues for the synthesis of a wide array of derivatives. Another strategy involves the diazotization of amino-substituted naphthyridines, followed by nucleophilic aromatic substitution to introduce various functional groups.

Future Research Trajectories for 5 Phenoxy 1,6 Naphthyridine Chemistry

Innovations in Sustainable and Green Synthetic Methodologies

The chemical industry's increasing emphasis on green chemistry is expected to heavily influence the future synthesis of 5-Phenoxy-1,6-naphthyridine. acs.org Research will likely focus on replacing traditional synthetic routes, which often rely on harsh conditions and toxic organic solvents, with more eco-friendly alternatives. Key areas of innovation include the adoption of aqueous media, multicomponent reactions (MCRs), and energy-efficient techniques.

One promising direction is the use of water as a solvent, which is an environmentally benign and cost-effective choice. researchgate.net Catalyst-free, one-pot syntheses of functionalized 1,6-naphthyridines have already been demonstrated in aqueous mediums, offering an innovative and efficient approach that avoids expensive catalysts and toxic solvents. nih.gov Similarly, green syntheses of other naphthyridine isomers have been successfully performed in aqueous solutions, sometimes employing reusable catalysts like SiO2/Fe3O4 to achieve high yields at room temperature. nih.gov

Microwave-assisted synthesis represents another significant green methodology. This technique can dramatically reduce reaction times and improve yields. An environmentally benign method for synthesizing 2,6-naphthyridines using microwave irradiation has been developed, highlighting the potential for applying this energy-efficient approach to the this compound core. researchgate.net These sustainable methods minimize waste and align with the principles of green chemistry, paving the way for more responsible production of these valuable compounds. acs.org

| Synthetic Parameter | Conventional Approach | Potential Green/Sustainable Approach | Anticipated Benefits |

|---|---|---|---|

| Solvent | Toxic organic solvents (e.g., DMF, Dioxane) | Water, Polyethylene (B3416737) glycol (PEG-400) rsc.org | Reduced environmental impact, lower cost, increased safety. |

| Catalyst | Homogeneous, often precious metal-based catalysts | Reusable solid-phase catalysts (e.g., SiO2/Fe3O4), catalyst-free conditions nih.govnih.govtandfonline.com | Lower cost, simplified purification, reduced metal waste. |

| Reaction Type | Multi-step linear synthesis | One-pot multicomponent reactions (MCRs) rsc.orgresearchgate.net | Increased efficiency, reduced waste, rapid library generation. |

| Energy Source | Conventional heating (oil baths) | Microwave irradiation researchgate.net | Faster reaction times, improved energy efficiency, higher yields. |

Development of Advanced Catalytic Systems for Precise Functionalization

Future research will heavily invest in the development of sophisticated catalytic systems to enable precise and selective functionalization of the this compound scaffold. A primary focus will be on C-H bond activation, a powerful strategy that allows for the direct modification of the core structure without the need for pre-functionalized starting materials. researchgate.net

Transition-metal catalysis, employing metals such as Rhodium (Rh), Palladium (Pd), Ruthenium (Ru), and Iridium (Ir), has become a cornerstone for C-H activation. nih.gov For instance, Rh-catalyzed C-H iodination has been used for the selective functionalization of naphthoquinones, demonstrating the potential for such methods to target specific positions on a polycyclic core. nih.gov The nitrogen and oxygen atoms within the this compound structure can act as directing groups, guiding catalysts to functionalize adjacent C-H bonds with high regioselectivity. nih.gov

The design of novel ligands will be crucial for controlling the activity and selectivity of these metal catalysts. N-heterocyclic carbenes (NHCs) functionalized with naphthyridine units have been incorporated into palladium complexes for use in cross-coupling reactions, indicating a pathway for creating bespoke catalysts for specific transformations. rsc.org Future work could involve developing catalytic systems that can selectively functionalize either the naphthyridine core or the phenoxy ring, providing access to a diverse range of new derivatives.

| Catalytic System | Targeted Transformation | Potential Application for this compound | Reference Concept |

|---|---|---|---|

| Rhodium(III) Catalysts | C-H Activation/Vinylation | Direct introduction of alkenyl groups at specific positions. | nih.gov |

| Palladium(II)/NHC Complexes | Suzuki–Miyaura Coupling | Attachment of new aryl or heteroaryl groups to the scaffold. | rsc.org |

| Ruthenium(II) Catalysts | Annulation Reactions | Construction of new fused-ring systems onto the naphthyridine core. | nih.gov |

| Iridium(III) Catalysts | C-H Borylation | Installation of boryl groups for subsequent cross-coupling reactions. | researchgate.net |

Exploration of Novel Supramolecular Assemblies and Intermolecular Interactions

The structural characteristics of this compound, featuring a planar aromatic naphthyridine core and a flexible phenoxy group, make it an intriguing candidate for the study of supramolecular chemistry. Future research is expected to delve into how these molecules interact with each other to form ordered, non-covalent assemblies. Understanding these interactions is key to designing new materials with unique properties.

The nitrogen atoms in the naphthyridine rings can act as hydrogen bond acceptors, while the aromatic rings are capable of engaging in π-π stacking interactions. These non-covalent forces can direct the self-assembly of molecules into well-defined architectures such as nanofibers, gels, or liquid crystals. The interplay between hydrogen bonding and aromatic interactions will be a central theme of investigation. While research into the self-assembly of branched peptides has shown how enzymatic cleavage can induce morphological transitions from micelles to nanofibers, similar principles of controlled assembly could be explored for small molecules like this compound. beilstein-journals.org

Advanced analytical techniques will be essential for these studies. X-ray crystallography can provide precise information on molecular packing in the solid state, while techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling can elucidate the nature and strength of intermolecular interactions in solution. By modifying the substituents on the phenoxy ring or the naphthyridine core, researchers could fine-tune these interactions to control the resulting supramolecular structures.

| Type of Interaction | Structural Feature Involved | Potential Supramolecular Outcome | Investigative Technique |

|---|---|---|---|

| π-π Stacking | Naphthyridine core, Phenoxy ring | Formation of columnar stacks, layered structures. | X-ray Crystallography, UV-Vis Spectroscopy |

| Hydrogen Bonding | Naphthyridine nitrogen atoms (as acceptors) | Directional assembly into tapes, sheets, or networks. | FT-IR Spectroscopy, NMR Spectroscopy |

| Van der Waals Forces | Entire molecular surface | Overall molecular packing and density. | Computational Modeling, Thermal Analysis |

| Dipole-Dipole Interactions | Polar bonds within the molecule | Influence on molecular orientation and alignment. | Dielectric Spectroscopy |

Integration with Automated Synthesis and High-Throughput Screening Platforms

To accelerate the discovery of new applications for this compound derivatives, future research will increasingly integrate automated synthesis with high-throughput screening (HTS). This combination allows for the rapid creation and evaluation of large libraries of compounds, significantly speeding up the process of identifying molecules with desired biological or material properties. researchgate.net

Automated synthesis platforms, such as cassette-based systems, can be programmed to perform multi-step reactions, purifications, and analyses with minimal human intervention. mdpi.com This technology would enable the systematic modification of the this compound scaffold—for example, by introducing a wide variety of substituents on the phenoxy ring—to generate a diverse chemical library.

Once synthesized, these libraries can be subjected to HTS, where thousands of compounds are tested in parallel for a specific activity. tox21.gov For instance, in drug discovery, HTS assays can screen for inhibition of a particular enzyme or interaction with a cellular receptor. nih.gov This approach quickly generates vast amounts of structure-activity relationship (SAR) data, which can guide the design of more potent and selective compounds. The integration of these platforms creates a powerful cycle of design, synthesis, and testing that can dramatically shorten discovery timelines.

| Stage | Technology/Platform | Objective | Expected Outcome |

|---|---|---|---|

| 1. Library Design | Computational Chemistry | Design a virtual library of diverse this compound analogs. | A set of target structures with varied physicochemical properties. |

| 2. Automated Synthesis | Robotic Synthesis Platforms (e.g., cassette-based systems) | Rapidly synthesize the designed library of compounds. | A physical collection of purified compounds for testing. |

| 3. High-Throughput Screening (HTS) | Robotic Liquid Handlers, Plate Readers | Screen the compound library against biological or material targets. | Identification of "hit" compounds with desired activity. nih.gov |

| 4. Data Analysis | Informatics and Machine Learning | Analyze screening data to identify structure-activity relationships (SAR). | Actionable insights for designing the next generation of improved compounds. |

Q & A

Q. What are the most reliable synthetic routes for preparing 5-phenoxy-1,6-naphthyridine?

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) of halogenated precursors. For example:

- Method : Reacting 5-chloro-1,6-naphthyridine with phenol under alkaline conditions (e.g., KOH, 150°C, 3 hours) yields this compound with moderate efficiency (~55% yield) .

- Alternative route : Hydrazinolysis of 5-chloro-1,6-naphthyridine to form 5-hydrazino intermediates, followed by oxidative elimination, provides a pathway to the parent 1,6-naphthyridine scaffold, which can then undergo phenoxylation .

- Key considerations : Use anhydrous conditions to avoid hydrolysis of intermediates, and monitor reaction progress via TLC or HPLC to optimize yield.

Q. How can regioselectivity challenges in halogenation of 1,6-naphthyridine derivatives be addressed?

Halogenation of 1,6-naphthyridine often produces mixtures of regioisomers. For example:

- Bromination : Direct bromination of 1,6-naphthyridine in CCl4 yields 3-bromo- , 8-bromo- , and 3,8-dibromo- derivatives in ratios of 68%, 22%, and 11%, respectively. Switching to acetic acid as a solvent suppresses dibromination, favoring 8-bromo-1,6-naphthyridine (55% yield) .

- Strategy : Use steric or electronic directing groups (e.g., methyl, nitro) to bias halogenation toward specific positions. Computational modeling (DFT) can predict reactive sites to guide experimental design.

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Chromatography : Column chromatography with silica gel and gradients of ethyl acetate/hexane is effective for separating phenoxy derivatives from halogenated byproducts.

- Crystallization : Recrystallization from ethanol or acetonitrile improves purity, leveraging differences in solubility between regioisomers.

- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H NMR (distinct aromatic proton splitting patterns) .

Advanced Research Questions

Q. How do structural modifications of 1,6-naphthyridine impact bioactivity, particularly in antiviral applications?

Q. How can conflicting data on decarboxylation pathways of 1,6-naphthyridinecarboxylic acids be resolved?

Discrepancies in decarboxylation outcomes arise from reaction conditions:

- Example 1 : 6-Methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid decarboxylates at 250°C to yield 6-methyl-1,6-naphthyridin-5(6H)-one (77% yield).

- Example 2 : 8-Oxo-5-(pyridin-4-yl)-1,6-naphthyridine-3-carboxylic acid requires higher temperatures (370°C) for decarboxylation, producing 5-(pyridin-4-yl)-1,6-naphthyridin-2(1H)-one (72% yield) .

- Resolution : Use controlled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to map temperature-dependent decomposition profiles.

Q. What computational methods are effective for predicting reactivity in 1,6-naphthyridine derivatives?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to identify electrophilic/nucleophilic sites. For example, the 3-position in 1,6-naphthyridine is more electrophilic than the 8-position , rationalizing bromination regioselectivity .

- Molecular docking : Simulate interactions between 5-phenoxy derivatives and biological targets (e.g., HIV-1 integrase) using AutoDock Vina or Schrödinger Suite .

Q. How can contradictions in substitution reactivity between chloro- and bromo-1,6-naphthyridines be explained?

- Kinetic vs. thermodynamic control : Chloro derivatives (e.g., 4-chloro-1,6-naphthyridine ) undergo SNAr with amines at milder conditions (95°C, 5 minutes), while bromo analogs require harsher conditions (135°C, 16 hours) due to stronger C-Br bonds .

- Leaving group ability : The poorer leaving group ability of bromide (vs. chloride) necessitates higher temperatures or catalytic assistance (e.g., CuI in Ullmann couplings).

Q. What strategies mitigate decomposition during high-temperature reactions of 1,6-naphthyridine derivatives?

- Inert atmosphere : Conduct reactions under nitrogen or argon to prevent oxidation.

- Microwave-assisted synthesis : Reduce reaction time (e.g., from hours to minutes) to minimize thermal degradation .

- Additives : Use radical inhibitors (e.g., BHT) or stabilizers (e.g., ascorbic acid) in decarboxylation or cyclization reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.